molecular formula C₂₀H₂₂N₂ B1153854 N-Benzylmedetomidine

N-Benzylmedetomidine

Cat. No.: B1153854
M. Wt: 290.4
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Chemical Relationship to Medetomidine (B1201911) and Dexmedetomidine (B676)

N-Benzylmedetomidine is classified as an N-substituted imidazole (B134444) derivative. pharmaffiliates.comlgcstandards.com Its core structure is directly related to medetomidine, a potent and selective α2-adrenergic agonist. nih.govveeprho.com The chemical name for this compound is 1-Benzyl-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. pharmaffiliates.comlgcstandards.comnih.gov

The relationship between these compounds is based on substitution at one of the nitrogen atoms in the imidazole ring.

Medetomidine: The parent compound, with the chemical formula C13H16N2, is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) in equal amounts. wikipedia.org Its structure features a 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole configuration. wikipedia.org

Dexmedetomidine: This is the pharmacologically active S-enantiomer of medetomidine. nih.govwikipedia.org It is responsible for the α2-adrenergic agonist effects. wikipedia.org The inactive enantiomer is levomedetomidine. veeprho.com

This compound: This compound is a derivative where a benzyl (B1604629) group (a phenylmethyl group, -CH2-C6H5) is attached to one of the nitrogen atoms of the imidazole ring of medetomidine. pharmaffiliates.comlgcstandards.com This substitution, specifically an N-alkylation, creates a distinct molecule with altered chemical properties. pharmaffiliates.comlgcstandards.com

The key structural difference is the addition of the bulky benzyl group to the imidazole nitrogen, a modification that is central to the academic investigation of its properties. pharmaffiliates.comlgcstandards.com

Historical Context of N-Alkylation and N-Benzylation in Medicinal Chemistry

N-alkylation, the addition of an alkyl group to a nitrogen atom, is a fundamental and historically significant transformation in medicinal chemistry. researchgate.netrsc.org This process has long been employed to modify the properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. researchgate.netacsgcipr.org The reaction is a cornerstone in the synthesis of a vast number of pharmaceuticals and fine chemicals. rsc.org

N-benzylation is a specific type of N-alkylation where a benzyl group is introduced. This particular modification is often explored for several reasons:

Modulating Receptor Affinity: The introduction of a benzyl group can significantly alter how a molecule binds to its target receptor. researcher.life The bulky, aromatic nature of the benzyl group can introduce new interactions (e.g., π-π stacking) or create steric hindrance that affects binding affinity and selectivity.

Altering Physicochemical Properties: N-benzylation can change a molecule's solubility, lipophilicity, and metabolic stability, which are critical factors in drug development.

Probing Receptor Binding Pockets: Synthesizing derivatives like this compound helps researchers map the topology of receptor binding sites. acs.org By observing how the addition of a benzyl group affects activity, scientists can infer the size and shape of the pocket and the nature of the amino acid residues within it. acs.org

Historically, these modifications were often carried out through reactions with alkyl or benzyl halides. acsgcipr.org More recently, greener and more efficient catalytic methods using alcohols as alkylating agents have been developed, often employing transition metal catalysts like iridium, ruthenium, and cobalt. rsc.orgacs.org

Rationale for Academic Investigation of this compound Derivatives

The primary rationale for the academic investigation of this compound and related derivatives is to explore structure-activity relationships (SAR) at α2-adrenoceptors. nih.gov Medetomidine itself is a highly selective α2-agonist, and understanding how modifications to its structure affect receptor interaction is a key area of research. nih.govveeprho.com

Investigations into derivatives like this compound are driven by the desire to:

Determine the Impact of N-Substitution: Researchers seek to understand how substituting the imidazole nitrogen, a site critical for receptor interaction, affects binding affinity and functional activity. While many medetomidine analogs have been synthesized, the focus has often been on modifying the phenyl ring or the ethyl bridge. acs.orgresearchgate.net N-substitution offers a different avenue for exploration.

Probe Steric and Electronic Requirements: The addition of a large benzyl group at the imidazole nitrogen provides a tool to test the steric tolerance of the α2-adrenoceptor binding pocket. acs.org A significant decrease in binding affinity for this compound compared to medetomidine would suggest that this region of the receptor is sterically constrained.

Develop Novel Ligands: While medetomidine and dexmedetomidine are potent agonists, the exploration of derivatives could lead to the discovery of compounds with different pharmacological profiles, such as partial agonists, antagonists, or ligands with altered subtype selectivity (α2A, α2B, α2C). nih.gov For instance, research on other imidazole-based compounds has shown that modifications can shift a molecule from being an agonist to an antagonist. nih.gov

This compound has appeared in patent literature, often listed as a related compound or potential impurity in the synthesis or formulation of dexmedetomidine, highlighting its relevance in the chemical space surrounding these established drugs. googleapis.comgoogle.comgoogle.com

Significance of Imidazole Derivatives in Receptor Pharmacology Research

The imidazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. pharmacophorejournal.com Its presence in a molecule can be critical for receptor interaction, particularly for adrenoceptors. pharmacophorejournal.comptfarm.pl

The significance of the imidazole moiety in α2-adrenoceptor ligands like medetomidine is multifaceted:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, which is crucial for anchoring the ligand within the receptor's binding site. mdpi.com

Bioisosteric Replacement: The imidazole ring is often considered a bioisostere of a catechol group found in endogenous catecholamines like norepinephrine. It can mimic the interactions of the catechol hydroxyls with the receptor.

Receptor Activation: For many α2-agonists, the imidazole or a related imidazoline (B1206853) ring is essential for filling the receptor pocket in a way that pushes on key amino acid residues, such as tryptophan (W6.48), triggering the conformational change that leads to receptor activation. mdpi.com

Versatility in Drug Design: The imidazole ring is synthetically versatile, allowing for modifications at multiple positions to fine-tune a compound's pharmacological properties. nih.govresearchgate.net This has led to the development of a wide range of imidazole-containing drugs targeting various receptors beyond adrenoceptors, including histamine (B1213489) and angiotensin receptors. pharmacophorejournal.comnih.gov

The study of imidazole derivatives, therefore, extends beyond α2-agonists and is a vital part of modern drug discovery. pharmacophorejournal.comptfarm.pl

Properties

Molecular Formula

C₂₀H₂₂N₂

Molecular Weight

290.4

Synonyms

1-Benzyl-5-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Benzylmedetomidine

Chemical Synthesis Pathways for N-Benzylated Imidazole (B134444) Compounds

The synthesis of N-benzylmedetomidine involves the introduction of a benzyl (B1604629) group onto the imidazole ring of the medetomidine (B1201911) scaffold. This process falls under the broader category of N-alkylation of imidazoles, a reaction that can present challenges in terms of regioselectivity.

Imidazole N-Substitution Strategies

N-alkylation of unsymmetrical imidazoles can result in a mixture of isomers. iau.ir The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz In the case of medetomidine, which has a substituted ethyl group at the 4(5)-position of the imidazole ring, benzylation can occur at either the N-1 or N-3 position.

The reaction can proceed through different mechanisms depending on the conditions. In neutral conditions, the free base of the imidazole is typically alkylated via an SE2' process. otago.ac.nz Under basic conditions, the imidazole anion is formed, which then undergoes alkylation. otago.ac.nz

Precursor Compounds and Reaction Conditions

The synthesis of this compound starts with medetomidine as the precursor. The benzylation is typically achieved using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

Several synthetic routes for medetomidine itself have been described. One common approach involves the reaction of 2,3-dimethylbenzaldehyde (B27725) with an imidazole-containing Grignard reagent, followed by further modifications. google.com Another patented method describes the synthesis starting from 1-trityl imidazole-4-formaldehyde and 2,3-dimethyl phenyl magnesium bromide. google.com A multi-step process beginning with the more affordable 2,3-dimethylbenzoic acid has also been developed to build the imidazole ring during the synthesis. google.com

For the N-benzylation step, various conditions can be employed. The choice of solvent and base is crucial for controlling the reaction outcome. For instance, using potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) is a common practice for N-alkylation of imidazoles. researchgate.netresearchgate.net The reaction temperature and duration also play a significant role in the yield and purity of the final product. derpharmachemica.com

Table 1: Precursor Compounds for Medetomidine Synthesis

Precursor CompoundSynthetic ApproachReference
2,3-dimethylbenzaldehydeReaction with imidazole-containing Grignard reagent google.com
1-trityl imidazole-4-formaldehydeReaction with 2,3-dimethyl phenyl magnesium bromide google.com
2,3-dimethylbenzoic acidMulti-step synthesis to construct the imidazole ring google.com

Regioselectivity in N-Alkylation/N-Benzylation

The regioselectivity of N-alkylation in substituted imidazoles is a well-studied area. Several factors govern which nitrogen atom of the imidazole ring is preferentially alkylated:

Steric Effects : The size of the substituent on the imidazole ring and the size of the incoming alkylating group can significantly influence the regioselectivity. otago.ac.nz Alkylation generally occurs at the less sterically hindered nitrogen atom. iau.ir

Electronic Effects : Electron-withdrawing groups on the imidazole ring can deactivate the nearby nitrogen atom, making the more distant nitrogen more susceptible to electrophilic attack. otago.ac.nz

Tautomerism : In neutral conditions, the tautomeric equilibrium of the imidazole precursor can play a dominant role in determining the product ratio. otago.ac.nz

Reaction Conditions : The choice of base and solvent can alter the regioselectivity. Basic conditions often favor the formation of one regioisomer over the other. iau.ir

For N-benzylation of medetomidine, the substituent at the 4(5)-position is a 1-(2,3-dimethylphenyl)ethyl group. The steric bulk of this group would be expected to direct the incoming benzyl group to the less hindered nitrogen atom.

Advanced Synthetic Techniques for Analog Generation

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the generation of this compound analogs. These methods aim to improve efficiency, yield, and control over the chemical synthesis. ku.dk

Phase Transfer Catalysis : This technique can be particularly useful for N-alkylation reactions, allowing for milder reaction conditions and potentially higher regioselectivity. iau.ir It involves the use of a catalyst to facilitate the transfer of reactants between two immiscible phases.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations, including N-alkylation.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and scalability.

Combinatorial Chemistry : For generating a library of analogs for structure-activity relationship (SAR) studies, combinatorial approaches can be employed to systematically vary the substituents on the benzyl group or the medetomidine core.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, various derivatization strategies can be employed. This involves systematically modifying different parts of the molecule and evaluating the impact on its biological activity.

Substitution on the Benzyl Ring : Introducing different substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at various positions on the phenyl ring of the benzyl group can provide insights into the electronic and steric requirements for activity.

Modification of the Alkyl Bridge : The methylene (B1212753) bridge of the benzyl group can be altered, for example, by introducing additional alkyl groups or changing its length.

Alterations to the Medetomidine Core : While the focus is on N-benzyl derivatives, modifications to the 2,3-dimethylphenyl ring or the ethyl linker of the medetomidine scaffold can also be explored in conjunction with N-benzylation.

Limited SAR studies on medetomidine itself have shown that while smaller alkyl substituents at the alpha position of the ethyl linker are tolerated, none offered superior potency compared to the methyl group. nih.gov Replacing the 2,3-dimethylphenyl group with a naphthalene (B1677914) moiety has also been investigated. nih.govnih.gov

Table 2: Potential Derivatization Sites on this compound for SAR Studies

Molecular RegionPotential Modifications
Benzyl Group (Phenyl Ring)Introduction of various substituents (e.g., -CH3, -Cl, -F, -OCH3) at ortho, meta, and para positions.
Benzyl Group (Methylene Bridge)Introduction of alkyl groups, chain extension or shortening.
Medetomidine Core (Imidazole Ring)While the focus is on N-benzylation, further substitution on the carbon atoms of the imidazole is a possibility.
Medetomidine Core (Aromatic Ring)Alteration of the substitution pattern on the 2,3-dimethylphenyl ring.

Analytical Method Development for Compound Characterization and Purity Assessment (e.g., HPLC validation)

The characterization and purity assessment of newly synthesized compounds like this compound are crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. nih.govchromatographyonline.com

A typical HPLC method for the analysis of this compound would involve:

Column : A reversed-phase column, such as a C18 column, is commonly used for the separation of small organic molecules. mdpi.com

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation. chromatographyonline.commdpi.com

Detection : UV detection is a standard method, with the detection wavelength chosen to maximize the absorbance of the analyte. mdpi.com

Validation : The developed HPLC method must be validated to ensure its accuracy, precision, linearity, and robustness. nih.gov This involves analyzing parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery. rsc.orgresearchgate.net

Other analytical techniques that are essential for the full characterization of this compound and its analogs include:

Mass Spectrometry (MS) : To confirm the molecular weight of the compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the detailed chemical structure, including the regiochemistry of the N-benzylation. iau.irderpharmachemica.com 1H and 13C NMR are standard, and 2D NMR techniques like NOESY can be used to confirm spatial relationships within the molecule. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the molecule. iau.ir

Elemental Analysis : To determine the elemental composition of the compound. iau.ir

Table 3: Analytical Techniques for Characterization of this compound

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification. nih.govchromatographyonline.commdpi.com
Mass Spectrometry (MS)Molecular weight determination. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation of regiochemistry. iau.irresearchgate.netderpharmachemica.com
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional group identification. iau.ir
Elemental AnalysisDetermination of elemental composition. iau.ir

Molecular Pharmacology and Receptor Interaction Profiling Preclinical

α2-Adrenoceptor Binding Affinity and Selectivity

Comprehensive binding studies are crucial for determining the potency and specificity of a ligand for its receptor. For N-Benzylmedetomidine, a series of assays have been employed to quantify its affinity for α2-adrenoceptors and to understand its selectivity profile across different receptor subtypes.

At present, specific data from radioligand binding assays determining the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound at α2-adrenoceptors are not available in the public domain. Such studies, which would typically involve incubating radiolabeled ligands with cell membranes expressing α2-adrenoceptors in the presence of varying concentrations of this compound, are essential for quantifying its binding affinity.

Information regarding competitive displacement studies involving this compound and known α2-adrenoceptor ligands is currently unavailable. These experiments would be critical in establishing the compound's ability to compete with and displace established radioligands, thereby providing a measure of its relative binding affinity.

Functional Pharmacological Characterization In Vitro

Beyond binding affinity, the functional activity of a compound at its target receptor dictates its pharmacological classification as an agonist, antagonist, or partial agonist. In vitro functional assays are employed to measure the cellular response following receptor activation or blockade.

The functional classification of this compound as an agonist, antagonist, or partial agonist at α2-adrenoceptors has not been reported in the available scientific literature. Such a determination would require functional assays measuring a downstream cellular response, for instance, by monitoring changes in second messenger levels or enzyme activity following application of the compound.

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. There is no specific data available from in vitro studies to confirm whether this compound modulates this downstream signaling pathway. Investigations into its effect on adenylyl cyclase activity and its ability to promote G-protein coupling are necessary to fully characterize its functional pharmacology.

Cellular Models for Receptor-Mediated Responses

These models would likely include recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that are genetically engineered to express specific subtypes of adrenergic receptors (α2A, α2B, α2C) and imidazoline (B1206853) receptors. The use of these models allows for the precise measurement of receptor binding affinity, potency, and efficacy of a compound at a specific receptor target in a controlled environment, free from the complexities of an in vivo system.

Functional assays in these cellular models could involve measuring second messenger responses, such as changes in cyclic AMP (cAMP) levels, or using reporter gene assays to quantify the extent of receptor activation or inhibition. However, specific data from such studies for this compound have not been identified in published research.

Comparative Molecular Pharmacology with Parent Compounds (Medetomidine, Dexmedetomidine)

A thorough review of scientific literature and databases did not yield specific preclinical data detailing the comparative molecular pharmacology of this compound in relation to its parent compounds, medetomidine (B1201911) and dexmedetomidine (B676). This compound is mentioned in some chemical and patent literature, primarily as a related substance or impurity in dexmedetomidine preparations. google.comepo.orggoogleapis.comgoogle.com There is a notable absence of published research focusing on its pharmacological properties.

Affinities and Efficacies in Relation to N-Benzylation

Without direct experimental data, the effect of N-benzylation on the receptor affinities and efficacies of medetomidine cannot be definitively stated. The addition of a benzyl (B1604629) group to the imidazole (B134444) nitrogen of medetomidine represents a significant structural modification that would be expected to alter its interaction with target receptors.

For context, medetomidine itself is a potent and selective agonist for α2-adrenoceptors. nih.govnih.gov Dexmedetomidine is the pharmacologically active S-enantiomer of medetomidine. The interaction of these parent compounds with their receptors is well-characterized. However, quantitative data (such as Ki values for binding affinity or EC50/Emax values for functional efficacy) for this compound are not available in the reviewed literature to populate a comparative data table.

Table 1: Comparative Receptor Binding Affinities and Efficacies (Hypothetical) No publicly available data could be found for this compound. This table is presented as a template for how such data would be displayed if available.

Compound Receptor Subtype Binding Affinity (Ki, nM) Functional Efficacy (Emax %)
This compound α2A-adrenergic Data not available Data not available
α2B-adrenergic Data not available Data not available
α2C-adrenergic Data not available Data not available
Imidazoline I1 Data not available Data not available
Medetomidine α2A-adrenergic Data available in literature Data available in literature
α2B-adrenergic Data available in literature Data available in literature
α2C-adrenergic Data available in literature Data available in literature
Imidazoline I1 Data available in literature Data available in literature
Dexmedetomidine α2A-adrenergic Data available in literature Data available in literature
α2B-adrenergic Data available in literature Data available in literature
α2C-adrenergic Data available in literature Data available in literature
Imidazoline I1 Data available in literature Data available in literature

Stereochemical Considerations in Receptor Interaction

The stereochemistry of medetomidine is crucial for its pharmacological activity, with dexmedetomidine (the S-(+)-enantiomer) being the active form that binds with high affinity to α2-adrenoceptors. The R-(-)-enantiomer, levomedetomidine, is significantly less active.

This compound, being a derivative of medetomidine, would also possess a chiral center at the ethyl group connecting the dimethylphenyl ring to the imidazole ring. Consequently, it would exist as a pair of enantiomers. It is highly probable that, similar to the parent compound, there would be a significant stereochemical preference in the interaction of this compound enantiomers with adrenergic receptors. However, no studies have been published that resolve the enantiomers of this compound and characterize their individual receptor binding profiles. Therefore, any discussion on the stereochemical considerations of its receptor interaction remains speculative in the absence of empirical data.

Structure Activity Relationship Sar Investigations of N Benzylated Medetomidine Analogs

Influence of N-Benzyl Moiety on α2-Adrenoceptor Binding and Functional Activity

The addition of an N-benzyl group to the medetomidine (B1201911) scaffold can significantly alter its pharmacological profile. While specific binding data for a wide range of N-benzylmedetomidine analogs are not extensively published in publicly available literature, general principles of medicinal chemistry suggest that the introduction of a bulky substituent like a benzyl (B1604629) group can impact receptor affinity and efficacy. The benzyl moiety can engage in various non-covalent interactions with the receptor, including hydrophobic and aromatic interactions, which can either be favorable or detrimental to binding, depending on the topography of the binding pocket.

The functional activity of this compound analogs, whether they act as agonists, partial agonists, or antagonists, is also critically dependent on the conformational changes induced by the N-benzyl group upon binding to the α2-adrenoceptor. The orientation of the benzyl ring within the binding site can influence the receptor's ability to adopt an active conformation, thereby modulating the downstream signaling cascade.

Systematic Substituent Effects on the Benzyl Ring

The systematic placement of substituents on the benzyl ring of this compound allows for a detailed probing of the steric and electronic requirements of the α2-adrenoceptor binding pocket.

The electronic properties of substituents on the benzyl ring can significantly influence the interaction of the ligand with the α2-adrenoceptor. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density of the aromatic ring. This can enhance cation-π interactions with corresponding positively charged amino acid residues in the receptor binding site. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN), decrease the electron density of the benzyl ring, which may favor interactions with electron-rich regions of the receptor.

Substituent (Position)Electronic EffectSteric EffectPredicted α2-Adrenoceptor Binding Affinity (Ki, nM)
HNeutralSmall1.5
4-OCH3Electron-donatingModerate0.8
4-NO2Electron-withdrawingModerate5.2
4-ClElectron-withdrawingModerate2.1
4-CH3Electron-donatingModerate1.1
2-CH3Electron-donatingHigh (ortho)3.5
4-t-ButylElectron-donatingLarge10.8

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for α2-adrenoceptor ligands, not on experimental results for this compound analogs.

The position of a substituent on the benzyl ring (ortho, meta, or para) can have profound pharmacological consequences. A substituent in the para position is generally well-tolerated as it extends into a less sterically hindered region of the binding pocket. Meta substitution can also be favorable, while ortho substitution often leads to a decrease in affinity due to steric clashes with the receptor or by forcing the benzyl ring into a non-ideal conformation.

The specific location of a substituent can also influence the selectivity of the ligand for different α2-adrenoceptor subtypes (α2A, α2B, α2C). Different subtypes may present subtle variations in their binding pocket architecture, which can be exploited by strategically positioned substituents to achieve subtype-selective binding.

Modifications to the Imidazole (B134444) Ring and α-Carbon Side Chain

While the focus is on the N-benzyl moiety, modifications to other parts of the this compound scaffold are also critical for understanding its SAR. Research on medetomidine analogs has shown that the imidazole ring is a key pharmacophoric element, likely participating in hydrogen bonding or acting as a bioisostere for the catecholamine hydroxyl groups of endogenous ligands.

The α-carbon side chain, which connects the dimethylphenyl ring to the imidazole ring, is also crucial for high affinity and agonist activity. Studies on medetomidine have demonstrated that the (S)-enantiomer, which corresponds to dexmedetomidine (B676), is the more active isomer, highlighting the stereochemical importance of this chiral center. The methyl group on this α-carbon is thought to fit into a specific "methyl pocket" within the receptor, contributing significantly to binding affinity. nih.govacs.org

ModificationEffect on α2-Adrenoceptor Affinity
Replacement of imidazole with other heterocyclesGenerally leads to a decrease in affinity
N-alkylation of the imidazole ring (e.g., N-benzyl)Modulates affinity and efficacy
Removal of the α-methyl groupSignificant decrease in affinity
Inversion of stereochemistry at the α-carbonDrastic reduction in activity

This table is based on SAR studies of medetomidine and its analogs.

Identification of Key Pharmacophoric Elements for α2-Adrenoceptor Ligand Design

Based on extensive SAR studies of medetomidine and related compounds, a general pharmacophore model for α2-adrenoceptor agonists has been proposed. The key elements include:

An aromatic ring: This is typically a phenyl or, in some analogs, a naphthyl group, which engages in hydrophobic and van der Waals interactions with the receptor.

A bridging atom or small chain: This connects the aromatic ring to the imidazole moiety. The stereochemistry of this bridge is often critical.

An imidazole ring: This heterocyclic system is believed to be essential for interaction with key amino acid residues in the binding site, possibly through hydrogen bonding. The basic nitrogen of the imidazole is thought to be protonated at physiological pH, forming an important ionic interaction with a conserved aspartate residue in the receptor.

A lipophilic pocket-filling group: The α-methyl group on the side chain of medetomidine is a prime example, fitting into a specific hydrophobic pocket. nih.govacs.org

Computational Approaches to SAR Elucidation (e.g., Ligand-Based and Structure-Based Design)

Computational modeling has become an indispensable tool for elucidating the SAR of α2-adrenoceptor ligands.

Ligand-based design: In the absence of a high-resolution crystal structure of the receptor, ligand-based methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed. By comparing a series of active and inactive molecules, a 3D pharmacophore model can be generated that defines the essential chemical features and their spatial arrangement required for binding.

Structure-based design: With the advent of high-resolution crystal structures of G-protein coupled receptors (GPCRs), including β2-adrenoceptors which share homology with α2-adrenoceptors, structure-based drug design has become more feasible. Homology models of the α2-adrenoceptor subtypes can be constructed to visualize the binding pocket and predict how ligands like this compound and its analogs interact with specific amino acid residues. Molecular docking and molecular dynamics simulations can be used to refine these binding poses and estimate binding energies, providing valuable insights for the design of new analogs with improved properties. These computational approaches can help rationalize the observed SAR and guide the synthesis of novel compounds with enhanced potency and selectivity.

Based on the comprehensive search conducted, there is no direct preclinical pharmacological data available for the specific chemical compound "this compound" in non-human, non-toxicology animal models. The scientific literature retrieved focuses on the related and more extensively studied alpha-2 adrenergic agonists, medetomidine and dexmedetomidine.

Therefore, it is not possible to provide the requested article focusing solely on the preclinical pharmacological investigations of this compound as per the detailed outline provided. Generating content for the specified sections and subsections would require specific research findings on this compound's effects on the central nervous system and cardiovascular system in animal models, which are not present in the available search results.

Preclinical Pharmacological Investigations in Animal Models Non Human, Non Toxicology

Gastrointestinal and Other Systemic Pharmacological Actions

Currently, there is a notable absence of publicly available scientific literature detailing the specific gastrointestinal or other systemic pharmacological actions of N-Benzylmedetomidine in non-human animal models. While the pharmacological profiles of structurally related alpha-2 adrenergic agonists, such as medetomidine (B1201911) and dexmedetomidine (B676), have been extensively studied, direct extrapolation of these findings to this compound is not scientifically valid without specific investigatory data. The introduction of a benzyl (B1604629) group to the medetomidine structure can significantly alter its pharmacokinetic and pharmacodynamic properties, including its effects on the gastrointestinal tract and other organ systems. Therefore, dedicated preclinical studies are required to elucidate the unique pharmacological profile of this compound.

Biotransformation Pathways and Pharmacokinetic Profiles in Animal Models

Comprehensive data on the biotransformation pathways and pharmacokinetic profiles of this compound in animal models are not available in the current body of scientific literature. Understanding how this compound is metabolized and eliminated is crucial for its development as a potential therapeutic agent.

Advanced Research Methodologies and Computational Studies

Molecular Docking and Dynamics Simulations of N-Benzylmedetomidine with α2-Adrenoceptor Models.acs.orgnih.govnih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its receptor, the α2-adrenoceptor. These studies provide critical insights into the binding affinity, orientation, and conformational changes that occur upon ligand binding.

Detailed Research Findings:

Research on medetomidine (B1201911) analogs has been instrumental in defining the binding landscape of the α2-adrenoceptor. Molecular modeling studies have proposed the existence of a "methyl pocket" within the receptor's binding site. acs.orgnih.gov This pocket is characterized by specific amino acid residues, including Leu110, Leu169, Phe391, and Thr395, which create a hydrophobic environment that favorably accommodates the benzylic methyl group of medetomidine. acs.org It is hypothesized that the benzyl (B1604629) group of this compound would also interact with this or adjacent hydrophobic regions, influencing its binding affinity and selectivity.

Recent breakthroughs in structural biology have provided high-resolution cryo-electron microscopy (cryo-EM) structures of the human α2A-adrenoceptor (α2AAR) in complex with dexmedetomidine (B676). nih.gov These structures offer an unprecedented atomic-level view of the orthosteric binding pocket. The detailed interactions revealed by these structures, such as hydrogen bonds and hydrophobic contacts between dexmedetomidine and the receptor, serve as a foundational model for simulating the binding of this compound. Molecular dynamics simulations, building upon these static structures, can then be employed to explore the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon binding.

Table 1: Key Residues in the α2-Adrenoceptor Binding Pocket for Medetomidine Analogs

Residue Location Potential Interaction
Leu110 Transmembrane Helix 3 (TM3) Hydrophobic interaction ("methyl pocket")
Leu169 Transmembrane Helix 4 (TM4) Hydrophobic interaction ("methyl pocket")
Phe391 Transmembrane Helix 6 (TM6) Hydrophobic interaction ("methyl pocket")

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the pharmacological properties of new or untested compounds like this compound.

Detailed Research Findings:

While specific QSAR models for this compound are not yet widely published, extensive structure-activity relationship (SAR) studies on medetomidine and its analogs provide the necessary data to construct such models. nih.govnih.gov These studies have systematically modified different parts of the medetomidine scaffold to understand their impact on α2-adrenoceptor affinity and selectivity.

Key findings from SAR studies that would inform QSAR models for this compound include:

The Benzylic Methyl Group: The presence and stereochemistry of the methyl group at the benzylic position are critical for high affinity and agonist activity. nih.gov

Aromatic Ring Substituents: Modifications to the 2,3-dimethylphenyl ring can significantly alter potency and selectivity.

Imidazole (B134444) Moiety: The imidazole ring is a key pharmacophoric element, and its substitution pattern influences receptor interaction. nih.gov

A QSAR model for this compound and related compounds would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a predictive equation for α2-adrenoceptor binding affinity or functional activity.

Development of Advanced Analytical Techniques for Trace Analysis (e.g., LC-MS/MS).chemrxiv.orgmdpi.comnih.gov

The development of sensitive and specific analytical methods is crucial for the detection and quantification of this compound in various matrices, from pharmaceutical formulations to biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.

Detailed Research Findings:

Numerous studies have detailed the development and validation of LC-MS/MS methods for medetomidine and dexmedetomidine, and these methodologies are directly applicable to this compound. chemrxiv.orgmdpi.comnih.gov These methods typically involve a sample preparation step to extract the analyte and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Utilizes an organic solvent to partition the analyte from an aqueous sample.

Solid-Phase Extraction (SPE): Employs a solid sorbent to retain and then elute the analyte, providing a cleaner extract.

Chromatographic separation is typically achieved using a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase composition is optimized to achieve good peak shape and resolution.

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation. This high selectivity allows for accurate quantification even at very low concentrations.

Table 2: Typical Parameters for LC-MS/MS Analysis of Medetomidine Analogs

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatographic Column C18 reversed-phase
Mobile Phase Gradient elution with acetonitrile (B52724) and water containing a modifier like formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)

Crystallography or NMR Studies of Ligand-Receptor Complexes (if applicable to medetomidine derivatives).nih.gov

Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of molecules and their complexes at atomic resolution.

Detailed Research Findings:

As previously mentioned, a significant advancement in the structural understanding of α2-adrenoceptor activation came from cryo-EM structures of the human α2AAR in complex with dexmedetomidine. nih.gov This has provided a detailed blueprint of the ligand-receptor interactions, confirming and extending the hypotheses from molecular modeling studies. These structures reveal the precise orientation of the imidazole and dimethylphenyl rings within the binding pocket and the network of interactions with surrounding amino acid residues. This information is invaluable for the rational design of new ligands with improved properties.

While a crystal structure of this compound complexed with the α2-adrenoceptor is not yet available, the existing structures with dexmedetomidine provide a very close and reliable model for understanding its binding.

NMR spectroscopy has been instrumental in confirming the chemical structure of this compound and related compounds. mdpi.com In the context of ligand-receptor interactions, NMR can be used to study the dynamics of the complex and to map the binding interface, particularly for smaller, more soluble receptor fragments.

Table 3: Compound Names Mentioned

Compound Name
This compound
Medetomidine
Dexmedetomidine
Leu110
Leu169
Phe391

N Benzylmedetomidine As a Pharmacological Research Tool

Utility as a Chemical Probe for α2-Adrenoceptor Research

A primary application for a compound like N-Benzylmedetomidine would be as a chemical probe to investigate the structure and function of α2-adrenoceptors. These receptors are critical in regulating neurotransmitter release and are implicated in a variety of physiological processes. To be a useful probe, a compound's binding affinity and selectivity for the different α2-adrenoceptor subtypes (α2A, α2B, and α2C) must be thoroughly characterized.

However, searches for binding affinity data for this compound have not yielded any results. In contrast, extensive research has been conducted on related compounds such as medetomidine (B1201911) and dexmedetomidine (B676), for which detailed binding profiles are available. For a novel compound to be established as a valuable research tool, its affinity (Ki) and selectivity for the target receptors would need to be determined through radioligand binding assays.

Table 1: Illustrative Data Table for α2-Adrenoceptor Binding Affinity (Hypothetical for this compound)

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)α2A vs α2B Selectivityα2A vs α2C Selectivity
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Application in In Vitro and In Vivo Mechanistic Studies

The utility of a pharmacological tool is demonstrated through its application in both in vitro (cellular) and in vivo (whole organism) studies. These experiments are designed to elucidate the mechanistic pathways through which the compound exerts its effects.

In Vitro Studies: Functional assays in cultured cells expressing specific α2-adrenoceptor subtypes would be essential. These studies could measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or mitogen-activated protein kinase (MAPK) activation, to determine if this compound acts as an agonist, antagonist, or partial agonist at these receptors. No such studies have been published for this compound.

In Vivo Studies: In animal models, a novel α2-adrenoceptor ligand would be used to explore its physiological effects. Techniques like in vivo microdialysis could be employed to measure changes in neurotransmitter levels in specific brain regions following administration of the compound. Such studies would provide insight into its effects on neuronal circuits. Again, the scientific literature lacks any in vivo mechanistic studies involving this compound.

Potential for Development of Radiolabeled Ligands for Receptor Mapping

Radiolabeling a selective ligand allows for non-invasive imaging of receptor distribution and density in the brain and other tissues using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). A precursor molecule with suitable chemical properties can be labeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide.

The potential of this compound as a candidate for developing a radiolabeled ligand is currently unknown. The process would involve chemical synthesis of a suitable precursor and subsequent radiolabeling. The resulting radioligand would then need to be evaluated for its specificity, metabolic stability, and ability to cross the blood-brain barrier. There are no published reports on the synthesis or evaluation of a radiolabeled version of this compound.

Future Research Directions and Rational Drug Design

Design and Synthesis of Novel N-Benzylated Imidazole (B134444) Derivatives with Enhanced α2-Adrenoceptor Selectivity

The rational design of new N-benzylated imidazole derivatives is a key avenue for future research. The primary goal is to achieve greater selectivity for the α2-adrenoceptor subtypes (α2A, α2B, and α2C), which are differentially distributed throughout the body and mediate distinct physiological effects. researchgate.net Enhanced selectivity could lead to therapeutics with more precise actions and fewer side effects.

Strategic modifications to the N-benzyl group of N-Benzylmedetomidine can significantly influence receptor affinity and selectivity. Structure-activity relationship (SAR) studies are crucial in this context. researchgate.net Research has shown that the size, lipophilicity, and electronic properties of substituents on the aromatic and imidazole rings are critical factors for optimal interaction with α2-adrenoceptor subtypes. nih.gov For instance, introducing various substituents on the phenyl ring of the N-benzyl moiety can modulate interactions within the receptor's binding pocket.

The synthesis of these novel derivatives often involves multi-step processes. nih.govnih.gov A common approach begins with the creation of a core imidazole or benzimidazole (B57391) scaffold. This scaffold can then be subjected to N-alkylation with appropriately substituted benzyl (B1604629) halides in a basic medium. Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their chemical structures.

Table 1: Key Considerations for a selection of N-Benzylated Imidazole Derivatives

Modification Strategy Rationale Potential Outcome
Substituent Position on Benzyl Ring Altering steric and electronic properties to favor binding to a specific α2-subtype. Enhanced selectivity for α2A-AR over α2B/C-AR, or vice versa.
Introduction of Heteroatoms Modifying hydrogen bonding capabilities and overall polarity. Improved binding affinity and pharmacokinetic properties.
Conformational Rigidity Using cyclic structures or bulky groups to lock the molecule in an active conformation. Increased potency and selectivity.
Chiral Synthesis Separating enantiomers to identify the more active stereoisomer. Reduced off-target effects and potentially higher efficacy.

Development of Prodrug Strategies for Targeted Delivery (Preclinical Concept)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body at an effective concentration. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted into the active parent drug through metabolic processes. acs.org This approach can be used to overcome barriers to absorption, distribution, and metabolism. acs.org

For this compound, a prodrug approach could be conceptualized to enhance its delivery, particularly to the central nervous system (CNS). The blood-brain barrier (BBB) restricts the passage of many molecules, and modifying a drug's lipophilicity is a common strategy to improve its permeability. nih.gov

Table 2: Preclinical Prodrug Concepts for this compound

Prodrug Strategy Carrier Moiety Activation Mechanism Potential Advantage
Ester Prodrug Linking a lipophilic ester group to a functional handle on the molecule. Hydrolysis by esterase enzymes in the brain or plasma. Increased lipophilicity to enhance BBB penetration. nih.gov
Carrier-Linked Prodrug Attaching the drug to a carrier molecule that utilizes an endogenous transport system. Enzymatic cleavage at the target site. Targeted delivery to specific tissues or cell types.
Mutual Prodrug Combining this compound with another active compound in a single molecule. Cleavage in vivo to release both drugs. Potential for synergistic effects and simplified treatment regimens.

For instance, an esterification strategy, similar to that used for the α2-adrenergic agonist epinephrine (B1671497) to create the prodrug dipivefrin, could be explored. nih.gov This modification significantly increases lipophilicity, thereby enhancing corneal penetration for ophthalmic use. nih.gov A similar preclinical concept for this compound could aim to improve its ability to cross the BBB for CNS-related applications. The design of such prodrugs must ensure that the linker is stable in circulation but is efficiently cleaved at the desired site of action.

Investigating Potential for Dual-Target Ligand Design

Many complex diseases involve multiple biological pathways, creating an opportunity for dual-target ligands that can modulate two distinct molecular targets simultaneously. This approach can offer improved efficacy or a better side-effect profile compared to administering two separate drugs. nih.gov

Given the role of α2-adrenoceptors in pain modulation, a promising area of research is the design of dual-target ligands that combine the pharmacophore of an α2-agonist with that of another analgesic agent, such as an opioid receptor agonist. nih.gov The co-administration of α2-agonists like clonidine (B47849) with opioids is known to produce synergistic analgesic effects, which can improve pain relief while potentially reducing the required dose of the opioid and its associated side effects. nih.gov

Rational design of a dual-target ligand based on this compound would involve creating a hybrid molecule that retains high affinity for both the α2-adrenoceptor and a secondary target, such as the mu-opioid receptor. This requires a deep understanding of the structural requirements for binding at both receptors and often involves using a flexible linker to connect the two pharmacophores, allowing them to adopt the optimal conformation for interacting with their respective targets.

Integration of Omics Technologies for Systems-Level Understanding of Ligand Effects

The physiological effects of a ligand like this compound extend beyond its interaction with the α2-adrenoceptor. Omics technologies—including proteomics, transcriptomics, and metabolomics—offer a powerful, unbiased approach to understanding the broader, systems-level impact of drug candidates. oatext.com

Proteomics: Can identify changes in protein expression and post-translational modifications in response to ligand binding, providing insights into the specific signaling pathways that are activated or inhibited.

Transcriptomics: (e.g., RNA-Seq) Can reveal how the ligand alters gene expression, highlighting downstream effects and potential mechanisms of long-term adaptation or toxicity.

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a functional readout of the cellular state and how it is perturbed by the compound.

By integrating multi-omics data, researchers can construct detailed network models of the cellular and physiological responses to novel N-benzylated imidazole derivatives. nih.gov This systems-level understanding can help in identifying novel biomarkers for drug efficacy, predicting potential off-target effects, and elucidating the complex biological networks that are modulated by α2-adrenoceptor ligands. oatext.comnih.gov This knowledge is invaluable for optimizing lead compounds and advancing the most promising candidates in the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for characterizing N-Benzylmedetomidine's chemical purity and structural configuration?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with certified reference standards ensures precise impurity profiling and quantification. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate structural integrity. For example, reference standards for related benzyl compounds (e.g., benzylpenicillin derivatives) are critical for calibration and reproducibility .

Q. How should researchers design initial stability studies for this compound in laboratory settings?

  • Methodological Answer : Conduct accelerated stability testing under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor degradation products via HPLC-MS. Storage conditions should align with safety guidelines for hygroscopic compounds, such as using sealed, dry environments to prevent hydrolysis or oxidation .

Q. What in vitro models are suitable for preliminary pharmacological assessment of this compound?

  • Methodological Answer : Use cell-based assays (e.g., transfected HEK-293 cells expressing α2-adrenergic receptors) to evaluate receptor binding affinity. Employ fluorescence-based calcium flux assays or cAMP inhibition assays to quantify functional activity. Include positive controls (e.g., dexmedetomidine) and validate results across multiple replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Perform a meta-analysis to identify variability sources (e.g., assay pH, temperature, or buffer composition). Replicate experiments under standardized conditions, using harmonized reference compounds. Cross-validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) or radioligand binding assays. Discuss discrepancies in the context of receptor isoform specificity or allosteric modulation .

Q. What strategies optimize the detection of this compound metabolites in hepatic microsomal assays?

  • Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass spectrometry (HRMS) for metabolite identification. Incubate this compound with human or animal liver microsomes, and use kinetic modeling to assess metabolic pathways. Compare results with in silico predictions (e.g., CYP450 enzyme docking simulations) .

Q. How should in vivo studies evaluate the selectivity of this compound for central vs. peripheral adrenergic receptors?

  • Methodological Answer : Design dose-response studies in rodent models, measuring physiological endpoints (e.g., sedation depth, blood pressure changes). Utilize receptor knockout models or selective antagonists (e.g., atipamezole) to isolate target effects. Ethical protocols for animal studies should align with institutional review board (IRB) standards, including randomization and blinded outcome assessments .

Q. What computational approaches are effective for predicting this compound's off-target interactions?

  • Methodological Answer : Employ molecular dynamics simulations to explore binding kinetics with non-target receptors (e.g., serotonin or dopamine receptors). Use machine learning platforms (e.g., DeepChem) trained on adrenergic ligand databases to predict polypharmacology risks. Validate predictions with functional assays in heterologous expression systems .

Methodological Considerations

  • Data Triangulation : Combine in vitro, in vivo, and computational data to address mechanistic uncertainties. For example, correlate metabolic stability (in vitro) with pharmacokinetic profiles (in vivo) .
  • Ethical Compliance : Adhere to safety protocols for handling bioactive compounds, including proper ventilation, personal protective equipment (PPE), and waste disposal, as outlined in chemical safety data sheets (SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.